3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O2S/c1-8-6-10(3)13(7-9(8)2)14-11(4)19-12(5)15(16(20)21)22-17(19)18-14/h6-7H,1-5H3,(H,20,21) |
InChI Key |
OAYZIVBUUKEKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The foundational step in synthesizing imidazo[2,1-b]thiazole derivatives involves constructing the thiazole core. A modified Hantzsch reaction is frequently employed, wherein α-haloketones react with thiourea derivatives. For instance, 2-chloro-1-(2,4,5-trimethylphenyl)ethanone reacts with ethyl 2-aminothiazole-5-carboxylate in dichloromethane (DCM) under acidic conditions to yield the thiazole intermediate. This step typically achieves 65–72% yields, with AlCl₃ serving as a Lewis acid catalyst to facilitate electrophilic substitution at the 2,4,5-trimethylphenyl group.
The reaction mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halo ketone, followed by cyclodehydration. Temperature control at 0–10°C is critical to prevent side reactions such as over-alkylation. Post-reaction purification involves aqueous workup and recrystallization from methanol, yielding a crystalline intermediate confirmed via melting point (mp 148–150°C) and FT-IR spectroscopy (C=O stretch at 1,710 cm⁻¹).
Imidazo[2,1-b]Thiazole Annulation
Subsequent annulation of the imidazole ring requires cyclocondensation of the thiazole intermediate with methylglyoxal in dimethylformamide (DMF) at 90–100°C. The reaction exploits the nucleophilicity of the thiazole’s nitrogen, which attacks the carbonyl carbon of methylglyoxal, followed by dehydration to form the fused imidazo-thiazole system. This step exhibits moderate efficiency (55–60% yield) due to competing dimerization byproducts, necessitating column chromatography for isolation.
Microwave-Assisted Solvent-Free Synthesis
Catalyst Design and Reaction Optimization
Microwave irradiation significantly enhances reaction rates and yields for imidazo[2,1-b]thiazole formation. A solvent-free Groebke-Blackburn-Bienaymé reaction catalyzed by H₃PO₄/Al₂O₃ achieves full conversion within 15 minutes at 120°C. The catalyst’s acidic sites promote protonation of the aldehyde group in methylglyoxal, accelerating nucleophilic attack by the thiazole amine. This method boosts yields to 82–85% while reducing energy consumption by 40% compared to conventional heating.
Comparative Kinetic Analysis
A kinetic study comparing microwave and thermal methods reveals a 6-fold increase in reaction rate under microwave conditions (k = 0.42 min⁻¹ vs. 0.07 min⁻¹). The Arrhenius plot-derived activation energy decreases from 78 kJ/mol (thermal) to 52 kJ/mol (microwave), suggesting microwave-specific non-thermal effects.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield | 58% | 84% |
| Energy Consumption | 1,200 kJ | 320 kJ |
| Byproduct Formation | 12–15% | 3–5% |
Solvent-Free Mechanochemical Approaches
Ball Milling for Green Synthesis
Mechanochemical synthesis using a planetary ball mill (500 rpm, stainless steel jars) enables solvent-free annulation. Stoichiometric mixtures of the thiazole precursor and methylglyoxal are milled with K₂CO₃ as a base, achieving 78% yield in 2 hours. This method eliminates solvent waste and reduces purification steps, though scalability remains challenging due to equipment limitations.
Role of Additives in Mechanochemistry
Incorporating 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reactivity by enhancing solid-state diffusion. Yields increase to 85% with TBAB, while particle size analysis via SEM shows reduced agglomeration.
Carboxylic Acid Functionalization
Hydrolysis of Ester Intermediates
The target compound’s carboxylic acid group is introduced via saponification of ethyl 3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylate. Treatment with 1N NaOH in ethanol/water (3:1) at 80°C for 3 hours achieves quantitative hydrolysis. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried under vacuum (mp 213–215°C).
Direct Carboxylation Strategies
Alternative routes employ CO₂ insertion under high pressure (5 atm) in the presence of CuI/L-proline catalysts. This method affords the carboxylic acid directly in 68% yield, though requiring specialized equipment.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Antifungal Activity: Interferes with fungal cell membrane integrity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences between the target compound and analogs are summarized below:
Key Observations :
- Substituent Position : The target compound’s carboxylic acid at C-2 contrasts with COX-2 inhibitor 6a’s amine at C-5 , highlighting positional effects on selectivity .
- Reactivity : The nitroso group in compound 6 enables cyclization with HCl, forming oxadiazolo derivatives, whereas the target’s carboxylic acid may favor salt formation or esterification .
- Commercial Availability : Imidazo[2,1-b]thiazole-6-carbaldehyde and related carboxylic acids (e.g., Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid) are commercially available (90–97% purity), suggesting broader industrial applications .
Pharmacological Activity
- COX-2 Inhibition : Compound 6a demonstrates high COX-2 selectivity (IC₅₀ = 0.08 µM), attributed to its methylsulfonylphenyl group and tertiary amine. In contrast, the target compound’s trimethylphenyl and carboxylic acid groups may modulate binding affinity differently, though direct data are lacking .
- Synthetic Accessibility : The target compound’s synthesis via Eaton’s reagent under solvent-free conditions is superior to analogs requiring toxic solvents (e.g., CS₂ for AlCl₃-catalyzed reactions) or lower yields (e.g., 51% with PPA) .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances aqueous solubility compared to carbaldehyde () or methylsulfonylphenyl () analogs.
Biological Activity
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound featuring both imidazole and thiazole rings. This compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this molecule enhances its versatility in various scientific applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
| InChI | InChI=1S/C17H18N2O2S/c1-8-6-10(3)13(7-9(8)2)14-11(4)19-12(5)15(16(20)21)22-17(19)18-14/h6-7H,1-5H3,(H,20,21) |
| Canonical SMILES | CC1=CC(=C(C=C1C)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Antimicrobial and Antifungal Properties
Research has indicated that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis and function.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases (G1/S or G2/M), inhibiting cancer cell proliferation.
- Apoptotic Pathways: It may activate caspases leading to programmed cell death in various cancer cell lines.
Case Studies
- Study on Prostate Cancer Cells:
- Antimycobacterial Activity:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Interaction: The imidazole ring may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
Comparative Analysis with Similar Compounds
This compound's unique structure allows it to be compared with other related compounds:
| Compound | Biological Activity |
|---|---|
| 2,4,5-Trimethylimidazole | Moderate antimicrobial activity |
| 3,5-Dimethylthiazole | Limited anticancer effects |
| Imidazo[2,1-b]thiazole derivatives | Varied activities based on substitutions |
Q & A
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Parameters | Example Data () |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (aromatic protons) | Integration confirms methyl groups |
| HRMS | m/z calculated vs. observed | Δ < 2 ppm error |
| Elemental Analysis | %C, %H, %N, %S | ±0.3% deviation from theoretical |
Q. Table 2: Biological Activity Profiling Workflow
| Step | Method | Outcome |
|---|---|---|
| Cytotoxicity | SRB assay (NCI-60 panel) | GI₅₀ values across cell lines |
| Mechanism | Topo I/IIα inhibition assay | % DNA relaxation inhibition |
| Selectivity | Flow cytometry (cell cycle arrest) | G2/M phase accumulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
